molecular formula C22H24ClN3O B2468518 8-[(3-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189929-44-9

8-[(3-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2468518
CAS No.: 1189929-44-9
M. Wt: 381.9
InChI Key: MBKFLNSFBIRQQL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic framework with three nitrogen atoms. The structure includes a 3-chlorophenylmethyl group at position 8 and a 3,4-dimethylphenyl substituent at position 2. These substituents contribute to its physicochemical properties, such as lipophilicity (logP ~3–4) and molecular weight (~370–380 g/mol), inferred from analogs like G610-0332 (MW: 367.88, logP: 3.81) . The spirocyclic core enhances metabolic stability and binding specificity, making such compounds candidates for pharmaceutical development, particularly in neurological or antimicrobial applications .

Properties

IUPAC Name

8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-15-6-7-18(12-16(15)2)20-21(27)25-22(24-20)8-10-26(11-9-22)14-17-4-3-5-19(23)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKFLNSFBIRQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC(=CC=C4)Cl)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 8-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 8 / Position 3) Molecular Formula Molecular Weight logP Key Features Reference
Target Compound 3-chlorophenylmethyl / 3,4-dimethylphenyl C22H23ClN3O ~380 (inferred) ~3.8 High lipophilicity, dual aromatic groups
G610-0332 4-chlorophenylmethyl / 3-methylphenyl C21H22ClN3O 367.88 3.81 Chlorine positional isomer
CHEMENU (CAS 1190002-40-4) 3-chloro-4-methylbenzenesulfonyl / 4-methoxyphenyl C21H22ClN3O4S 447.93 N/A Sulfonyl group enhances polarity
G610-0410 4-fluorophenylmethyl / 3-chlorophenyl C20H19ClFN3O 371.84 N/A Fluorine substitution for metabolic stability
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one None / 4-methylphenyl C14H17N3O 243.31 N/A Simplified structure, lower MW

Impact of Substituent Modifications

  • Chlorine Position: G610-0332 (4-chloro) vs.
  • Aromatic Group Diversity : The target compound’s 3,4-dimethylphenyl group introduces bulkier hydrophobic interactions compared to G610-0410’s 3-chlorophenyl, which may enhance binding affinity in lipophilic environments .
  • Functional Group Additions : The sulfonyl group in CHEMENU () significantly increases molecular weight (447.93 vs. ~380) and polarity, likely reducing membrane permeability but improving solubility in aqueous media .
  • Halogen Effects : Fluorine in G610-0410 (4-fluorophenylmethyl) offers metabolic resistance compared to chlorine, a common strategy in drug design to prolong half-life .

Biological Activity

The compound 8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one is a member of the triazaspirone class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring and multiple aromatic substituents. Its molecular formula is C20H22ClN3OC_{20}H_{22}ClN_3O, and it has a molecular weight of approximately 359.86 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer Activity : Many triazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anticonvulsant Effects : Certain diazaspiro compounds have demonstrated anticonvulsant properties in preclinical studies.
  • Antimicrobial Properties : The presence of chlorophenyl groups can enhance the antimicrobial efficacy of these compounds.

The mechanisms underlying the biological activities of 8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one are hypothesized to involve:

  • Interaction with Receptors : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurotransmitter regulation.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 8-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one:

Anticancer Studies

A study on substituted diazaspiro compounds revealed significant anticancer activity against various cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Anticonvulsant Activity

Research conducted on similar triazole derivatives indicated anticonvulsant properties in animal models. The compounds were effective at reducing seizure frequency and severity .

Antimicrobial Efficacy

Compounds with chlorophenyl substitutions have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the presence of the chlorophenyl group in our compound may enhance its efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
1,4-Diazabicyclo[2.2.2]octaneAnticancerApoptosis induction via mitochondrial pathway
1,2,4-Triazole derivativesAnticonvulsantModulation of GABAergic activity
3-Chloro-4-methylphenolAntimicrobialDisruption of bacterial cell wall

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